(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride
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Overview
Description
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride, also known as MMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPH is a pyrazole-based compound that has been synthesized through several methods and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride is not fully understood. However, it has been suggested that (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride may exert its effects by inhibiting the activity of monoamine oxidase. This inhibition leads to an increase in the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride. One area of interest is its potential for the treatment of neurological disorders such as depression and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride and to determine its efficacy and safety in humans. Additionally, (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride could be investigated for its potential use as a therapeutic agent in cancer and inflammatory diseases. Further research is needed to determine the optimal dosages and administration routes of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride for these applications.
Synthesis Methods
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride can be synthesized through several methods, including the reaction of 3-amino-1-methyl-4-methylsulfonylpyrazole with formaldehyde in the presence of hydrochloric acid. Another method involves the reaction of 3,5-dimethylpyrazole with paraformaldehyde and methanesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride as a hydrochloride salt.
Scientific Research Applications
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been studied for its potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, antitumor, and antiviral properties. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. This property of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.
properties
IUPAC Name |
(1-methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S.ClH/c1-9-4-6(12(2,10)11)5(3-7)8-9;/h4H,3,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPJWIHFOPQGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)S(=O)(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride |
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